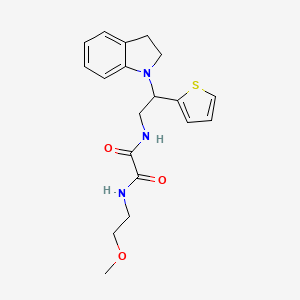

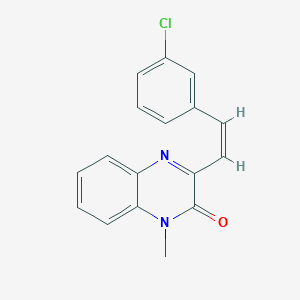

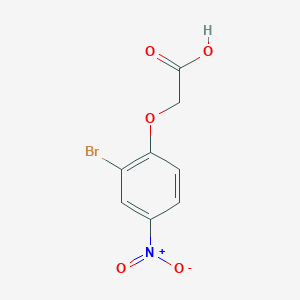

Tetrahydrofuran-3-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-3-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide, also known as TTA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepanes, which are known for their diverse pharmacological properties. TTA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Monomers for Adhesive Polymers

Tetrahydrofuran is utilized in the synthesis of monomers for adhesive polymers. These monomers, due to their solubility and stability, are applied in dental adhesives. They show improved hydrolytic stability compared to methacrylate-based alternatives and do not exhibit cytotoxic effects, highlighting their potential for medical applications (Moszner et al., 2006).

Synthetic Applications of Tetrahydrofuran

Tetrahydrofuran derivatives are essential in the protection of alcohols as tetrahydro-2-furanyl ethers, serving as a protective group in synthetic organic chemistry. This application facilitates various organic transformations, including reactions with uracil derivatives, demonstrating THF's versatility as a reagent (Kruse et al., 2010).

Catalytic Synthesis of Aryl-Substituted Furans

A copper-catalyzed formal [3 + 2]-cycloaddition using tetrahydrofuran as a reagent enables the synthesis of aryl-substituted furans and thiophenes, compounds of interest for their potential applications in pharmaceuticals and materials science (Ishikawa et al., 2015).

Pre-combustion Capture of Carbon Dioxide

Research on tetrahydrofuran's role in clathrate formation for carbon dioxide capture from fuel gas mixtures highlights its significance in environmental technology. Optimal conditions for CO2/H2/THF gas hydrate systems were identified, underscoring THF's utility in energy and environmental applications (Babu et al., 2016).

Electrophilic and Nucleophilic Properties in Synthesis

The versatility of tetrahydrofuran derivatives is further demonstrated in the synthesis of compounds such as 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, used for probing Drosophila nicotinic receptor interactions. This research showcases THF's utility in synthesizing biologically active compounds (Zhang et al., 2004).

properties

IUPAC Name |

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKZRFQJCTQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)

![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)

![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2830996.png)

![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)